molecular formula C22H24ClN5O7 B13767264 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- CAS No. 66214-53-7

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-

Cat. No.: B13767264
CAS No.: 66214-53-7
M. Wt: 505.9 g/mol
InChI Key: FECKWPGJFHACBC-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- is a complex acetamide derivative characterized by:

  • A phenyl core substituted at the 2-position with a (2-chloro-5-nitrophenyl)azo group.
  • A bis[2-(acetyloxy)ethyl]amino moiety at the 5-position.
  • An acetamide group (-NHCOCH₃) as the primary functional group.

Its synthesis likely involves diazo coupling and acetylation reactions, analogous to methods described for related compounds .

Properties

CAS No.

66214-53-7

Molecular Formula

C22H24ClN5O7

Molecular Weight

505.9 g/mol

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-5-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C22H24ClN5O7/c1-14(29)24-22-12-17(27(8-10-34-15(2)30)9-11-35-16(3)31)5-7-20(22)25-26-21-13-18(28(32)33)4-6-19(21)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29)

InChI Key

FECKWPGJFHACBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions, primarily:

  • Formation of the azo linkage via diazotization and azo coupling.
  • Introduction of bis(2-hydroxyethyl)amino groups.
  • Acetylation of hydroxyethyl groups to form acetyloxy esters.
  • Incorporation of the acetamide moiety on the phenyl ring.

Stepwise Preparation

Step 1: Diazotization of 2-chloro-5-nitroaniline

  • The starting aromatic amine, 2-chloro-5-nitroaniline, is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperature (0–5°C) to form the diazonium salt.

Step 2: Azo Coupling with 5-amino-substituted acetanilide derivative

  • The diazonium salt is then coupled with a 5-amino-substituted acetanilide derivative bearing bis(2-hydroxyethyl)amino groups to form the azo bond (-N=N-) linking the two aromatic systems.

Step 3: Acetylation of Hydroxyethyl Amino Groups

  • The bis(2-hydroxyethyl)amino groups are acetylated using acetic anhydride or acetyl chloride to convert the hydroxy groups into acetyloxy esters, yielding bis[2-(acetyloxy)ethyl]amino substituents.

Step 4: Purification

  • The crude product is purified by recrystallization or chromatographic methods such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC), using mobile phases consisting of acetonitrile, water, and acids like phosphoric or formic acid for mass spectrometry compatibility.

Analytical and Purification Techniques Supporting Preparation

The preparation process is often monitored and refined using advanced analytical techniques:

Technique Purpose Notes
Reverse Phase HPLC (RP-HPLC) Purification and separation of impurities Utilizes Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase
Mass Spectrometry (MS) Confirmation of molecular structure Requires formic acid in mobile phase for compatibility
Melting Point Determination Purity assessment Reported melting point ~127°C confirms compound identity
Vapor Pressure Measurement Volatility characterization Extremely low vapor pressure (~7.59E-20 mmHg at 25°C) indicating stability

Research Outcomes and Observations from Literature

  • The compound is primarily used as a disperse dye (C.I. Disperse Red 354), indicating its high affinity for synthetic fibers.
  • Structural analogues with similar azo and acetamide functional groups have been synthesized using comparable diazotization and coupling methods, confirming the robustness of this synthetic route.
  • The acetylation step is critical to improve solubility and dyeing properties, as well as to stabilize the amino substituents.
  • The azo coupling reaction conditions (pH, temperature, solvent) significantly influence the yield and purity of the final product.
  • Preparative chromatography using RP-HPLC is scalable and effective for isolating high-purity product suitable for pharmacokinetic and toxicological studies.

Summary Table of Preparation Conditions

Preparation Step Reagents/Conditions Temperature Duration Outcome/Notes
Diazotization NaNO2, HCl (acidic medium) 0–5°C 30–60 min Formation of diazonium salt
Azo Coupling 5-amino acetanilide derivative 0–10°C, pH ~5–6 1–2 hours Formation of azo bond
Acetylation Acetic anhydride or acetyl chloride Room temp to 50°C 1–3 hours Conversion of hydroxyethyl to acetyloxy esters
Purification (RP-HPLC) Acetonitrile/water/phosphoric acid Ambient Variable Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetics studies .

ParameterValue
Mobile PhaseAcetonitrile/Water
Column TypeNewcrom R1 HPLC Column
ApplicationPharmacokinetics

Environmental Applications

2. Ecotoxicological Assessments

The compound has been evaluated for its ecological impact under the Canadian Environmental Protection Act. It was identified as a high-priority substance due to its potential for persistence and bioaccumulation in the environment. The assessments focused on its toxicity to aquatic organisms, indicating a need for careful monitoring in industrial applications .

Case Studies

3. Screening Assessments

A notable case study involved the screening assessment of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- (also known as Disperse Red 167). The study highlighted its persistent nature and potential toxicity to non-human organisms, leading to recommendations for regulatory oversight .

4. Toxicity Testing

In laboratory settings, toxicity tests revealed that this compound exhibits acute toxicity to various aquatic species, necessitating further research into its environmental fate and effects on biodiversity .

Mechanism of Action

The mechanism by which Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Azo-Acetamide Derivatives

Compound Name Substituents (Position) Key Structural Differences Reference CAS/ID
Target Compound -NO₂, -Cl (azo phenyl); -OAc-ethyl (amino) Reference standard N/A
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide -Br, -NO₂ (azo); -OMe-ethyl (amino) Bromo/dinitro azo; methoxyethyl vs. acetyloxyethyl 1533-76-2
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]- -NO₂ (azo); propanamide backbone Propanamide vs. acetamide; nitro substitution 1533-76-2
N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide -CN, -allyl (amino); -Cl, -NO₂ (azo); -OMe (Ph) Cyanoethyl/allyl amino; dinitro azo; methoxy phenyl 79295-92-4

Key Observations :

  • Solubility: Acetyloxyethyl groups (-OAc-ethyl) improve hydrophilicity relative to methoxyethyl (-OMe-ethyl) or cyanoethyl (-CN-ethyl) substituents .

Enzyme Inhibition and Cytotoxicity

Compound Class/Example Target Enzymes/Activity IC₅₀/Activity Data Reference
Target Compound (Hypothetical) Potential MAO-B/BChE inhibition (structural analogy) Not reported N/A
Thiadiazol-2-yl acetamides (e.g., Compound 7d ) Antiproliferative (Caco-2 cells) IC₅₀ = 1.8 µM
(R)-N-(benzo[d]thiazol-2-yl)acetamide derivatives MAO-B and BChE inhibition IC₅₀ < 0.1 µM (MAO-B)

Functional Insights :

  • Azo vs. Heterocyclic Cores : Thiadiazole or benzothiazole-linked acetamides (e.g., ) exhibit marked enzyme inhibition or cytotoxicity, suggesting the target’s azo group may reduce bioactivity unless paired with specific substituents.
  • Substituent Impact : The acetyloxyethyl groups may hinder blood-brain barrier penetration compared to smaller substituents (e.g., methylthio in compounds), limiting central nervous system applications .

Physicochemical Properties

Thermal and Solubility Data

Compound (Representative Examples) Melting Point (°C) Solubility (Predicted) LogP (Calculated)
Target Compound Not reported Moderate (polar substituents) ~3.7
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)... 132–134 Low (lipophilic thioether) 4.2
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)...} Not reported Low (aromatic substituents) 3.9

Trends :

  • Melting Points : Azo-acetamides with nitro groups (e.g., target compound) likely exhibit higher melting points (>150°C) due to strong intermolecular interactions, as seen in analogs .
  • Lipophilicity : The target’s LogP (~3.7) aligns with bioactive acetamides, balancing membrane permeability and solubility .

Biological Activity

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- is a complex organic compound with significant biological activity attributed to its unique structural components, including acetamide, azo, and acetyloxy groups. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N5O8C_{23}H_{27}N_5O_8, and it is characterized by the presence of multiple functional groups that contribute to its reactivity and biological properties. The compound is typically a solid at room temperature and exhibits solubility in various organic solvents, which facilitates its use in biochemical applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance, derivatives of 2-mercaptobenzothiazole linked to acetamide were synthesized and tested for their antibacterial activity. The results indicated that certain compounds exhibited significant antibacterial effects comparable to standard antibiotics like levofloxacin. Specifically, compounds 2b and 2i demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains including E. coli and S. aureus, suggesting strong antibacterial potential .

CompoundBacterial StrainMIC (μg/mL)Comparison
2bE. coli25Lower than levofloxacin
2iS. aureus50Equal to levofloxacin

Cytotoxicity Studies

In addition to antimicrobial properties, acetamide derivatives have been investigated for their cytotoxic effects on cancer cell lines. Compounds derived from acetamide have shown varying degrees of cytotoxicity against different cancer cell types, indicating potential as anticancer agents. For example, studies have indicated that certain structural modifications enhance the cytotoxic activity against breast cancer cells, warranting further investigation into their mechanisms of action .

The biological activity of acetamide compounds is largely attributed to their ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : Some acetamide derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain azo compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Biofilm Disruption : Specific derivatives have shown promise in disrupting biofilms formed by pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .

Case Studies

  • Antibacterial Efficacy : A study involving the synthesis of acetamide derivatives demonstrated that modifications to the amine groups significantly affected antibacterial activity. Compounds with electron-withdrawing groups showed enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that certain acetamide derivatives induced apoptosis through ROS-mediated pathways, highlighting their potential as therapeutic agents in oncology.

Safety and Environmental Impact

While exploring the biological activities of acetamide derivatives, safety considerations are critical. The Environmental Protection Agency (EPA) has noted potential toxicity concerns related to the compound's persistence in the environment and its acute toxicity to aquatic organisms . Therefore, further studies are necessary to assess the long-term ecological effects and safety profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized phenyl precursors. Key steps include:

  • Azo Coupling : Reacting a nitro-substituted phenyl diazonium salt with a bis(2-(acetyloxy)ethyl)amino-substituted aniline derivative under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage .
  • Acetamide Formation : Introducing the acetamide group via nucleophilic substitution using chloroacetyl chloride in the presence of a base like triethylamine .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., distinguishing azo vs. acetamide proton environments) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • FTIR Analysis : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for acetamide, N=N stretch at ~1450 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : The azo group may exhibit keto-enol tautomerism, leading to split peaks. Use deuterated DMSO for NMR to stabilize tautomers .
  • Impurity Identification : Compare experimental MS/MS data with computational predictions (e.g., using PubChem’s fragmentation tool) .
  • Dynamic Effects : Variable-temperature NMR can clarify dynamic processes like rotational isomerism in the acetamide group .

Q. How can reaction conditions be optimized to minimize byproducts during azo coupling?

  • Methodological Answer : Critical parameters include:

  • pH Control : Maintain pH 4–6 using acetate buffers to stabilize the diazonium ion and prevent premature decomposition .
  • Temperature : Keep reactions below 10°C to suppress side reactions (e.g., triazene formation) .
  • Catalyst Use : Add catalytic Cu(I) to enhance coupling efficiency between electron-deficient aryl diazonium salts and amines .

Q. What computational methods predict the compound’s reactivity with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like ACE2 (PDB ID: 1R4L). Focus on the azo group’s electrostatic potential and acetamide’s hydrogen-bonding capacity .
  • HOMO-LUMO Analysis : Gaussian 09 calculations at the B3LYP/6-31G(d) level reveal electron-withdrawing effects of the nitro group, influencing nucleophilic attack sites .

Data Analysis and Mechanistic Studies

Q. How do steric and electronic effects influence the compound’s substitution reactions?

  • Methodological Answer :

  • Steric Maps : Generate using molecular modeling software (e.g., PyMOL) to assess accessibility of the acetamide group. The bulky bis(2-(acetyloxy)ethyl)amino group hinders nucleophilic substitution at the phenyl ring .
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nitro groups accelerate electrophilic substitution at the ortho position) .

Q. What experimental and theoretical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h, monitoring degradation via HPLC. The acetyloxy groups are prone to hydrolysis, requiring stability-enhancing formulations (e.g., liposomal encapsulation) .
  • DFT Calculations : Simulate degradation pathways (e.g., nitro reduction) using Gaussian 09 to identify vulnerable sites .

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